

Toxicological Profile of BP-1-108: An In-Depth Technical Guide

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Compound of Interest

Compound Name: BP-1-108

Cat. No.: B606319

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Disclaimer: This document summarizes the currently available information on the toxicological profile of **BP-1-108**. It is intended for research purposes only and does not constitute a comprehensive safety assessment. Significant data gaps exist in the public domain regarding the complete toxicological properties of this compound.

Introduction

BP-1-108 is a potent and selective small-molecule inhibitor of Signal Transducer and Activator of Transcription 5 (STAT5). It targets the SH2 domain of STAT5, thereby preventing its phosphorylation and subsequent dimerization, which are critical steps in the activation of the JAK/STAT signaling pathway. Dysregulation of the STAT5 pathway is implicated in various malignancies, particularly hematological cancers and some solid tumors, making STAT5 an attractive target for therapeutic intervention. This guide provides a summary of the known toxicological data for **BP-1-108** and related compounds to aid in its preclinical development and safety assessment.

Chemical Identity:

- IUPAC Name: 4-(N-(4-Cyclohexylbenzyl)-2-(N,2,4,6-tetramethylphenylsulfonamido)acetamido)-2-hydroxybenzoic acid
- CAS Number: 1334492-85-1

- Molecular Formula: $C_{32}H_{38}N_2O_6S$
- Molecular Weight: 578.72 g/mol

Non-Clinical Toxicology

A comprehensive toxicological profile for **BP-1-108** has not been published in the peer-reviewed literature. The following sections summarize the available data, with inferences drawn from studies on closely related STAT inhibitors where noted.

Acute Toxicity

No dedicated acute toxicity studies for **BP-1-108** are publicly available. General acute toxicity studies in animals, typically rodents, would be required to determine the median lethal dose (LD50) and identify potential target organs for acute toxicity.

Repeat-Dose Toxicity

Information on the sub-chronic and chronic toxicity of **BP-1-108** is not available. For a structurally similar STAT5 inhibitor, IST5-002, in vivo studies in mice showed no significant acute, sub-chronic, or chronic toxic effects or changes in blood profiles[1][2][3]. These studies provide a preliminary indication that selective STAT5 inhibition may be well-tolerated, but compound-specific data for **BP-1-108** is essential.

Cytotoxicity

BP-1-108 has demonstrated potent cytotoxic effects in various cancer cell lines, which is consistent with its mechanism of action as a STAT5 inhibitor. The survival of normal hematopoietic cells, which also rely on STAT5 signaling, is a key consideration. Studies on the STAT5 inhibitor pimozide have shown that it does not significantly affect the survival of normal peripheral blood mononuclear cells or in vitro colony formation by CD34+ cells from healthy donors[4]. This suggests a potential therapeutic window for STAT5 inhibitors.

Table 1: In Vitro Cytotoxicity of **BP-1-108** and Related STAT Inhibitors

Compound	Cell Line	Assay Type	Endpoint	Result (IC50)	Citation
BP-1-108	K562 (CML)	Cell Viability	Apoptosis Induction	~20 µM	[2]
BP-1-108	MV-4-11 (AML)	Cell Viability	Apoptosis Induction	Not specified	
IST5-002	K562 (CML)	STAT5 Phosphorylation Inhibition	Inhibition of pYStat5	~1.1 µM	
IST5-002	CWR22Rv1 (Prostate Cancer)	STAT5 Phosphorylation Inhibition	Inhibition of pYStat5	~1.3 µM	

Genotoxicity

There are no published genotoxicity studies for **BP-1-108**. A standard battery of in vitro and in vivo genotoxicity tests would be necessary to evaluate its mutagenic and clastogenic potential.

Carcinogenicity

Carcinogenicity studies for **BP-1-108** have not been reported.

Reproductive and Developmental Toxicity

No data are available on the potential effects of **BP-1-108** on fertility, reproduction, or embryonic development.

Pharmacokinetics and Metabolism

Information regarding the absorption, distribution, metabolism, and excretion (ADME) of **BP-1-108** is not publicly available. Understanding the pharmacokinetic profile is crucial for interpreting toxicological findings and for designing in vivo efficacy and safety studies.

Experimental Protocols

Detailed experimental protocols for toxicological studies of **BP-1-108** are not available. The following are generalized protocols for key in vitro and in vivo toxicity assessments that would be relevant for this compound.

In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo® Assay)

- Cell Culture: Plate cells (both cancer and normal cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of **BP-1-108** (e.g., from 0.1 nM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
- Viability Assessment:
 - MTT Assay: Add MTT solution to each well and incubate. Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
 - CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, and measure luminescence.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve.

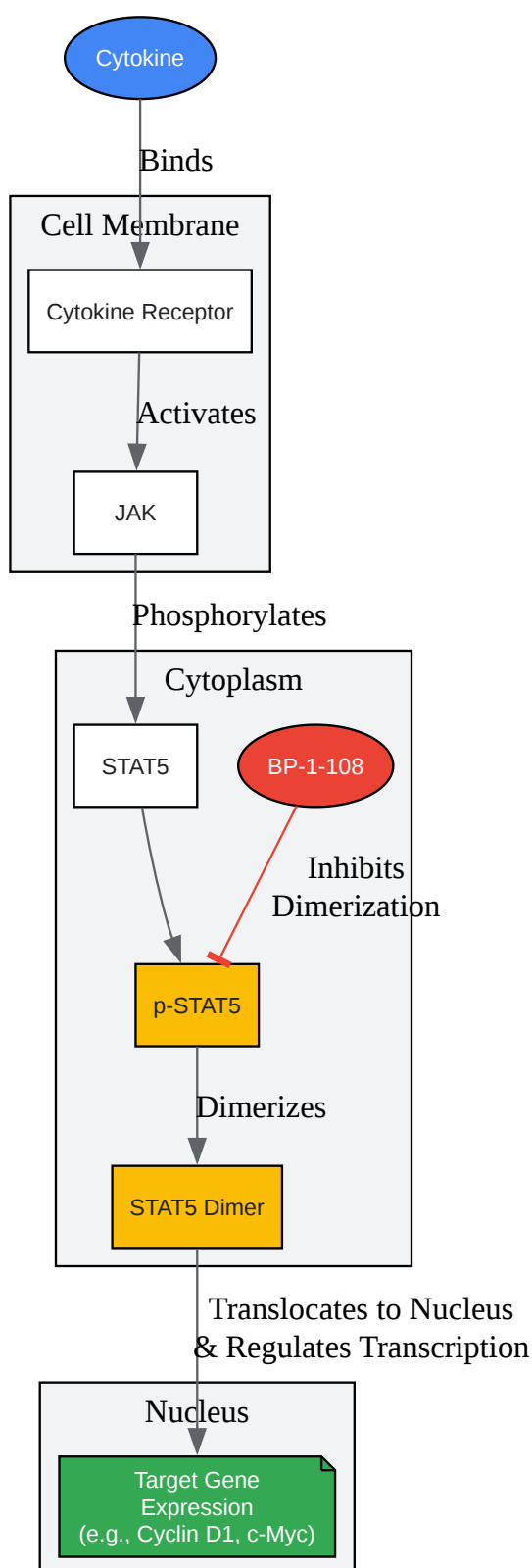
In Vivo Acute Toxicity Study (Rodent Model)

- Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats or BALB/c mice).
- Dose Administration: Administer single doses of **BP-1-108** via the intended clinical route (e.g., oral gavage or intravenous injection) at several dose levels. Include a control group receiving the vehicle.
- Observation: Monitor the animals for a defined period (typically 14 days) for clinical signs of toxicity, behavioral changes, body weight changes, and mortality.

- Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy on all animals. Collect major organs and tissues for histopathological examination to identify any treatment-related changes.
- Data Analysis: Determine the LD50 if possible and identify the No-Observed-Adverse-Effect Level (NOAEL).

Signaling Pathways and Experimental Workflows

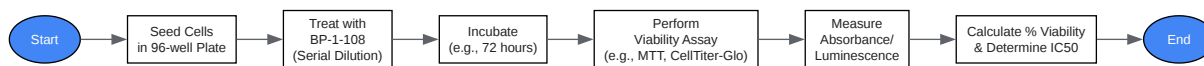
JAK/STAT5 Signaling Pathway Inhibition by BP-1-108



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Caption: Inhibition of the JAK/STAT5 signaling pathway by **BP-1-108**.

General Workflow for In Vitro Cytotoxicity Assessment



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Caption: A generalized workflow for determining the in vitro cytotoxicity of **BP-1-108**.

Conclusion and Future Directions

The available data on the toxicological profile of **BP-1-108** is sparse. While its mechanism of action as a STAT5 inhibitor suggests potential for a favorable therapeutic index, comprehensive preclinical safety studies are required to validate this. Key data gaps that need to be addressed include:

- In vivo acute, sub-chronic, and chronic toxicity studies.
- A full panel of genotoxicity assays.
- Carcinogenicity and reproductive toxicity assessments.
- Pharmacokinetic (ADME) profiling.
- Cytotoxicity studies in a broader panel of normal human cell lines.

Researchers and drug developers should proceed with caution and conduct a thorough, systematic toxicological evaluation of **BP-1-108** to establish its safety profile before considering clinical development. The information on related STAT inhibitors can serve as a guide for designing these critical studies.

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